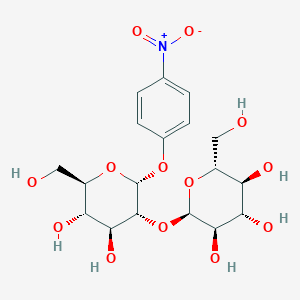

4-硝基苯基 2-O-(α-D-吡喃葡萄糖基)-α-D-吡喃葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Nitrophenyl 2-O-(a-D-glucopyranosyl)-a-D-glucopyranoside, also known as pNP-Glc, is a synthetic substrate used in biochemical assays to measure the activity of enzymes such as glycosidases and glucosidases. This compound has become increasingly popular in scientific research due to its unique properties and applications.

科学研究应用

Chromogenic Substrate for Enzyme Assays

4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside: acts as a chromogenic substrate for alfa-D-glucosidase inhibitors . This application is crucial in biochemical assays where the enzymatic activity is measured by the release of 4-nitrophenol , which can be quantified due to its yellow color upon cleavage .

Detection of Glucansucrases

The compound is used in the detection of glucansucrases , enzymes that catalyze the synthesis of glucans from sucrose . This is particularly important in the study of bacterial biofilms and carbohydrate metabolism.

Yeast Alfa-D-Glucosidase Studies

In yeast research, 4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside serves as a substrate for alfa-D-glucosidase , an enzyme involved in the breakdown of starches and sugars during fermentation processes .

Lysosomal Alfa-Glucosidase Research

This compound is also a substrate for lysosomal alfa-glucosidase , an enzyme implicated in the metabolic disorder known as Pompe disease . Research in this area can lead to better understanding and treatment options for such genetic disorders.

Maltase-Glucoamylase Substrate

It serves as a substrate for maltase-glucoamylase , an enzyme that plays a significant role in the final steps of starch digestion . This application is vital in nutritional studies and the development of digestive aids.

Synthesis of Stable Vitamin C Derivatives

The compound is involved in the synthesis of 2-O-α-D-glucopyranosyl-l-ascorbic acid (AA-2G) , a stable derivative of vitamin C used widely in the food and cosmetics industries . This derivative maintains the properties of vitamin C while being more stable, making it an excellent additive.

Food Industry Applications

In the food industry, derivatives of this compound are used in the formulation of edible films and coatings, which are essential for preserving the quality and extending the shelf life of various food products .

Glycosidase Inhibition Studies

Lastly, 4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside is used in glycosidase inhibition studies. These studies are important for the development of therapeutic agents against diseases like diabetes and cancer, where glycosidases play a critical role .

作用机制

Target of Action

The primary target of 4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside is α-glucosidase , an enzyme that breaks down complex carbohydrates .

Mode of Action

4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside acts as a chromogenic substrate for α-glucosidase . This means that the compound is colorless until it interacts with α-glucosidase, which cleaves it to produce a colored product .

Biochemical Pathways

The interaction of 4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside with α-glucosidase is part of the broader carbohydrate metabolism pathway. When α-glucosidase cleaves the compound, it produces 4-nitrophenol , which can be quantified by colorimetric detection .

Pharmacokinetics

The compound is soluble in dmso, methanol, and water , which suggests it could have good bioavailability.

Result of Action

The cleavage of 4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside by α-glucosidase results in the production of 4-nitrophenol . This reaction can be used to measure the activity of α-glucosidase .

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)15(26)17(30-9)32-16-14(25)12(23)10(6-21)31-18(16)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15-,16-,17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWCYKZKLZNQQX-TXSAWVTMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid](/img/no-structure.png)

![Methyl erythro-(E)-7-[5-tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B1140290.png)

![Methyl 7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B1140291.png)